Cas no 479499-03-1 ((7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol)

(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol structure
479499-03-1 structure
Product name:(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
CAS No:479499-03-1
MF:C15H14F3NO2
MW:297.272374629974
MDL:MFCD04116486
CID:4714594

(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 7-(e)-benzylidene-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-1,2-benzisoxasol-3-ol
    • 7-[1-phenylmeth-(E)-ylidine]-3-trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol
    • 7-(e)-benzylidene-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-1,2-benzisoxasol-3-ol
    • 3-(e)-benzylidene-3,4,5,6,6a,7-hexahydro-7-hydroxy-7-(trifluoromethyl)benz-[c]-isoxazole
    • (7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
    • (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
    • MDL: MFCD04116486
    • Inchi: 1S/C15H14F3NO2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19-21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20H,4,7-8H2/b11-9+
    • InChI Key: RHOOTQAOZKPADG-PKNBQFBNSA-N
    • SMILES: FC(C1(C2C(/C(=C/C3C=CC=CC=3)/CCC2)=NO1)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 466
  • Topological Polar Surface Area: 41.8

(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol Security Information

(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
020081-1g
7-[1-Phenylmeth-(E)-ylidine]-3-trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol
479499-03-1
1g
£122.00 2022-03-01
abcr
AB148134-2 g
7-(E)-Benzylidene-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-1,2-benzisoxasol-3-ol, 97%; .
479499-03-1 97%
2g
€442.50 2022-06-12
Fluorochem
020081-5g
7-[1-Phenylmeth-(E)-ylidine]-3-trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol
479499-03-1
5g
£544.00 2022-03-01
abcr
AB148134-2g
7-(E)-Benzylidene-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-1,2-benzisoxasol-3-ol, 97%; .
479499-03-1 97%
2g
€442.50 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661850-1g
(E)-7-benzylidene-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol
479499-03-1 98%
1g
¥1801.00 2024-05-12

(7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol Related Literature

Additional information on (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol

Compound Introduction: (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol (CAS No. 479499-03-1)

The compound (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, identified by its CAS number 479499-03-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the benzoxazole class, a scaffold widely recognized for its biological activity and structural versatility. The presence of a trifluoromethyl group and a benzylidene moiety enhances its pharmacological potential, making it a promising candidate for further research and development.

Recent studies have highlighted the importance of benzoxazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The structural features of (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, particularly the electron-withdrawing nature of the trifluoromethyl group and the conjugated system formed by the benzylidene and benzoxazole rings, contribute to its unique pharmacophore. This arrangement facilitates optimal interactions with biological targets, thereby enhancing its therapeutic efficacy.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations play a crucial role in constructing the complex framework of the molecule. These synthetic strategies not only demonstrate the synthetic chemist's expertise but also highlight the growing importance of fluorinated compounds in drug discovery.

In terms of biological activity, preliminary in vitro studies have shown that (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol exhibits notable interactions with various enzymes and receptors. Specifically, it has demonstrated inhibitory effects on enzymes involved in inflammatory pathways. This finding aligns with the increasing interest in developing novel anti-inflammatory agents that target these pathways directly. The compound's ability to modulate these enzymatic activities suggests its potential as a lead compound for further optimization into a therapeutic agent.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and identify potential binding sites on biological targets. These simulations provide valuable insights into the molecular interactions that govern the compound's biological activity. By integrating experimental data with computational predictions, researchers can design more targeted experiments to validate these findings. This interdisciplinary approach is crucial for accelerating the drug discovery process.

Furthermore, the pharmacokinetic properties of (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol are being thoroughly investigated to ensure its suitability for clinical applications. Parameters such as solubility, stability, and metabolic pathways are critical factors that determine a drug's efficacy and safety profile. Preliminary data indicate that this compound possesses favorable physicochemical properties that enhance its bioavailability and reduce potential toxicity concerns.

The impact of fluorine substitution on pharmaceutical compounds is well-documented. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacological properties. In the case of (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, the trifluoromethyl group contributes to enhanced metabolic stability and improved binding affinity to biological targets. These effects are attributed to the electron-withdrawing nature of fluorine and its ability to influence electronic distributions within the molecule.

Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness for potential clinical development. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and innovative methodologies, scientists aim to unlock the full potential of this promising compound.

The future prospects for (7E)-7-Benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol are exciting and multifaceted. Its unique structural features and demonstrated biological activity position it as a valuable asset in drug discovery programs targeting various diseases. As research progresses,it is anticipated that additional derivatives will be developed,further expanding its therapeutic applications.

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